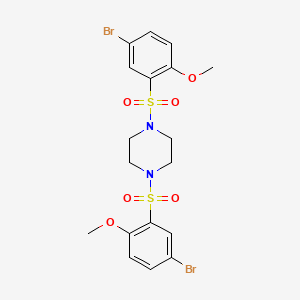

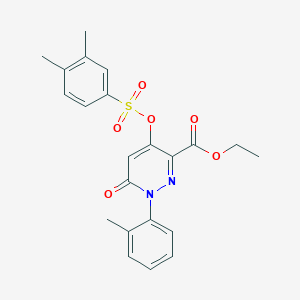

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an ester group, and an aromatic ring. These functional groups suggest that this compound might have interesting chemical properties and could be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the formation of the ester . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and an aromatic ring. The structure would be influenced by factors such as the electronic properties of the functional groups and the steric hindrance between different parts of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonyl group could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aromatic ring could contribute to its stability, while the ester group could make it more reactive .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Highly Functionalized Thiazines : Ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates were synthesized via a one-pot, four-component tandem reaction, demonstrating high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

Synthesis of Metabolites : Efficient syntheses of metabolites of related compounds have been achieved, using the methanesulfonyl group as a protective group for Friedel–Crafts reaction, leading to high yields (Mizuno et al., 2006).

Molecular Structure and Spectral Analyses : The molecular structure and spectral analyses of similar compounds have been studied, including quantum chemical calculations and topological parameters (Singh et al., 2013).

Applications in Antimicrobial Research

- Antibacterial Activity : Some derivatives have been synthesized and screened for antibacterial activity, providing new avenues for antimicrobial applications (Gad-Elkareem & El-Adasy, 2010).

Contributions to Organic Chemistry

New Compound Synthesis : Research has focused on creating new compounds by transforming existing ones, expanding the scope of organic chemistry and providing new substances for various applications (Velikorodov & Shustova, 2017).

Synthesis of Heterocyclic Compounds : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been achieved, which were evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

Quinazolines as Antimicrobial Agents : Synthesis and characterization of new quinazolines, along with their potential as antimicrobial agents, have been explored (Desai, Shihora, & Moradia, 2007).

Ultrasound Irradiation in Synthesis : The use of ultrasound irradiation in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting a methodological advancement in chemical synthesis (Machado et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)17-11-10-14(2)16(4)12-17)13-20(25)24(23-21)18-9-7-6-8-15(18)3/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHZAXPTBBUJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)

![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)

![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)